molecular formula C11H15NO4S B2954245 Methyl 2-(N-ethylmethanesulfonamido)benzoate CAS No. 928708-57-0

Methyl 2-(N-ethylmethanesulfonamido)benzoate

Cat. No.: B2954245
CAS No.: 928708-57-0
M. Wt: 257.3
InChI Key: CLROIUFAUJYHFY-UHFFFAOYSA-N
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Description

Methyl 2-(N-ethylmethanesulfonamido)benzoate is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the amino group is substituted with an ethylmethanesulfonamido group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Methyl 2-(N-ethylmethanesulfonamido)benzoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(N-ethylmethanesulfonamido)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(N-ethylmethanesulfonamido)benzoate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(N-ethylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Methyl 2-(N-ethylmethanesulfonamido)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[ethyl(methylsulfonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-8-6-5-7-9(10)11(13)16-2/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLROIUFAUJYHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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